molecular formula C12H17N3O2 B13705850 Methyl 2-Amino-4-(1-piperazinyl)benzoate

Methyl 2-Amino-4-(1-piperazinyl)benzoate

Cat. No.: B13705850
M. Wt: 235.28 g/mol
InChI Key: MUXDKLVAKMLTEJ-UHFFFAOYSA-N
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Description

Methyl 2-Amino-4-(1-piperazinyl)benzoate is a chemical compound with the molecular formula C12H16N2O2 It is a derivative of benzoic acid and contains both an amino group and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Amino-4-(1-piperazinyl)benzoate typically involves the reaction of 2-Amino-4-(1-piperazinyl)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

2-Amino-4-(1-piperazinyl)benzoic acid+MethanolCatalystMethyl 2-Amino-4-(1-piperazinyl)benzoate+Water\text{2-Amino-4-(1-piperazinyl)benzoic acid} + \text{Methanol} \xrightarrow{\text{Catalyst}} \text{this compound} + \text{Water} 2-Amino-4-(1-piperazinyl)benzoic acid+MethanolCatalyst​Methyl 2-Amino-4-(1-piperazinyl)benzoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Amino-4-(1-piperazinyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Methyl 2-Amino-4-(1-piperazinyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-Amino-4-(1-piperazinyl)benzoate involves its interaction with specific molecular targets. The amino group and piperazine ring allow the compound to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-Amino-4-(4-methyl-1-piperazinyl)benzoate
  • Ethyl 3-amino-4-(4-methyl-1-piperazinyl)benzoate

Uniqueness

Methyl 2-Amino-4-(1-piperazinyl)benzoate is unique due to its specific substitution pattern on the benzoate ring and the presence of the piperazine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

methyl 2-amino-4-piperazin-1-ylbenzoate

InChI

InChI=1S/C12H17N3O2/c1-17-12(16)10-3-2-9(8-11(10)13)15-6-4-14-5-7-15/h2-3,8,14H,4-7,13H2,1H3

InChI Key

MUXDKLVAKMLTEJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N2CCNCC2)N

Origin of Product

United States

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